molecular formula C10H11BO4 B141727 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid CAS No. 126747-13-5

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

Cat. No. B141727
M. Wt: 206 g/mol
InChI Key: YYTULIYDVGLPGK-UHFFFAOYSA-N
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Patent
US06720338B2

Procedure details

A mixture of 4-(dihydroxyboryl)benzoic acid (30.00 g, 181 mmol) and 1,3-propanediol (15.20 g, 200 mmol) in toluene (750 mL) at 140° C. was stirred for 6 hours while collecting the water removed by azeotrope formation. The mixture was concentrated to provide the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][B:2]([OH:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[CH2:13](O)[CH2:14][CH2:15]O>C1(C)C=CC=CC=1>[O:1]1[CH2:15][CH2:14][CH2:13][O:12][B:2]1[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OB(C1=CC=C(C(=O)O)C=C1)O
Name
Quantity
15.2 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while collecting the water
CUSTOM
Type
CUSTOM
Details
removed by azeotrope formation
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1B(OCCC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.